Ancitabine hydrochloride
Ancitabine hydrochloride
Ancitabine Hydrochloride is the hydrochloride salt of a cytarabine congener prodrug with antineoplastic activity. Upon administration, ancitabine is slowly hydrolyzed into cytarabine. Subsequently, cytarabine is converted to the triphosphate form within the cell and then competes with cytidine for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. Cytarabine agent also inhibits DNA polymerase, resulting in a decrease in DNA replication and repair. Compared to cytarabine, a more prolonged, consistent cytarabine-mediated therapeutic effect may be achieved with ancitabine because of the slow hydrolytic conversion of ancitabine to cytarabine.
Congener of CYTARABINE that is metabolized to cytarabine and thereby maintains a more constant antineoplastic action.
Congener of CYTARABINE that is metabolized to cytarabine and thereby maintains a more constant antineoplastic action.
Brand Name:
Vulcanchem
CAS No.:
10212-25-6
VCID:
VC0001486
InChI:
InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7-,8-;/m1./s1
SMILES:
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl
Molecular Formula:
C9H12ClN3O4
Molecular Weight:
261.66 g/mol
Ancitabine hydrochloride
CAS No.: 10212-25-6
Cat. No.: VC0001486
Molecular Formula: C9H12ClN3O4
Molecular Weight: 261.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Ancitabine Hydrochloride is the hydrochloride salt of a cytarabine congener prodrug with antineoplastic activity. Upon administration, ancitabine is slowly hydrolyzed into cytarabine. Subsequently, cytarabine is converted to the triphosphate form within the cell and then competes with cytidine for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. Cytarabine agent also inhibits DNA polymerase, resulting in a decrease in DNA replication and repair. Compared to cytarabine, a more prolonged, consistent cytarabine-mediated therapeutic effect may be achieved with ancitabine because of the slow hydrolytic conversion of ancitabine to cytarabine. Congener of CYTARABINE that is metabolized to cytarabine and thereby maintains a more constant antineoplastic action. |
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CAS No. | 10212-25-6 |
Molecular Formula | C9H12ClN3O4 |
Molecular Weight | 261.66 g/mol |
IUPAC Name | (2R,4R,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |
Standard InChI | InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7-,8-;/m1./s1 |
Standard InChI Key | KZOWNALBTMILAP-NKCNMFRMSA-N |
Isomeric SMILES | C1=CN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl |
SMILES | C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |
Canonical SMILES | C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |
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